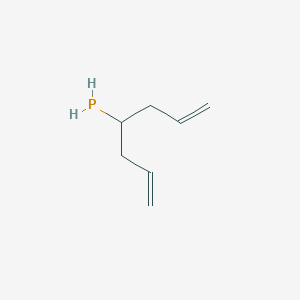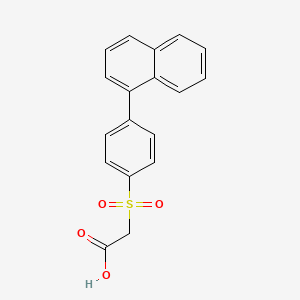
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid is an organic compound characterized by the presence of a naphthalene ring and a phenyl ring connected via a sulfonylacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenesulfonic acid: Shares the naphthalene moiety but lacks the phenyl group.
4-Phenylsulfonylacetic acid: Contains the phenyl and sulfonylacetic acid groups but lacks the naphthalene ring.
Uniqueness
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid is unique due to the presence of both naphthalene and phenyl rings connected via a sulfonylacetic acid group
Propriétés
Numéro CAS |
653588-56-8 |
|---|---|
Formule moléculaire |
C18H14O4S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-(4-naphthalen-1-ylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C18H14O4S/c19-18(20)12-23(21,22)15-10-8-14(9-11-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,20) |
Clé InChI |
TZCMDOXOJQDBBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


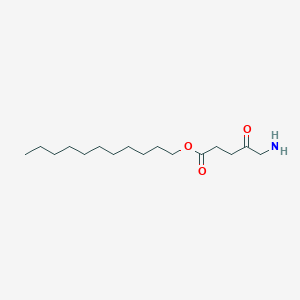
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
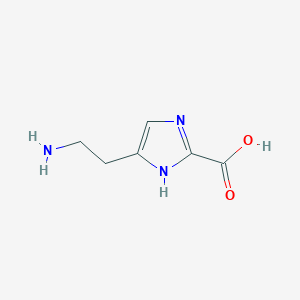
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)


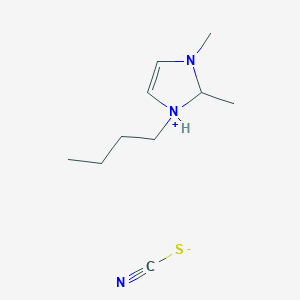
![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
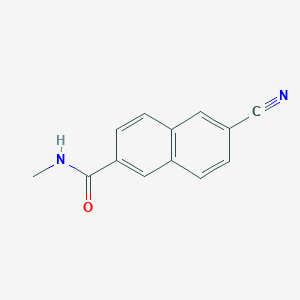

![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
